

# 4-N-Butylanisole-2,3,5,6-d4 certificate of analysis explained

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## Compound of Interest

Compound Name: 4-N-Butylanisole-2,3,5,6-d4

Cat. No.: B15141237

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An In-Depth Technical Guide to the Certificate of Analysis for **4-n-Butylanisole-2,3,5,6-d4**

## Introduction

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated compound like **4-n-Butylanisole-2,3,5,6-d4** is a critical document. It provides a comprehensive summary of the identity, purity, and quality of the material, ensuring its suitability for use in sensitive applications such as metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry. Deuterated standards are invaluable due to their nearly identical physicochemical properties to their non-deuterated counterparts, with the mass difference providing a clear analytical distinction.<sup>[1][2]</sup> This guide will delve into the typical components of a CoA for **4-n-Butylanisole-2,3,5,6-d4**, explaining the significance of each data point and the analytical techniques used for their determination.

## Data Presentation: Summary of Quantitative Data

The following table summarizes the key quantitative data typically presented on a Certificate of Analysis for **4-n-Butylanisole-2,3,5,6-d4**.

Parameter	Typical Specification	Significance
Chemical Identity	4-n-Butylanisole-2,3,5,6-d4	Confirms the correct molecule.
CAS Number	1219804-78-0[3][4][5]	A unique identifier for the specific chemical substance.
Molecular Formula	C <sub>11</sub> H <sub>12</sub> D <sub>4</sub> O[4]	Describes the elemental composition of the molecule.
Molecular Weight	168.27 g/mol [3][5]	The mass of one mole of the substance.
Chemical Purity	≥98%	Indicates the percentage of the material that is the desired compound, free from other chemical entities.[6]
Isotopic Enrichment	≥98 atom % D[3]	Represents the percentage of the compound that contains deuterium at the specified positions.[6]
Appearance	Colorless to light yellow oil	A qualitative check of the material's physical state and color.
Storage Conditions	Store at room temperature[3]	Recommended conditions to maintain the stability of the compound.
Stability	Stable under recommended storage conditions. Re-analyze after an extended period (e.g., three years) for chemical purity.[3]	Provides guidance on the expected shelf-life and when re-testing may be necessary.

## Experimental Protocols

The determination of the quantitative data presented in the CoA relies on a combination of sophisticated analytical techniques. The following are detailed methodologies for the key

experiments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

- Principle: NMR spectroscopy is a powerful technique for elucidating the structure of a molecule by observing the magnetic properties of atomic nuclei. For deuterated compounds,  $^1\text{H}$  NMR is used to confirm the absence of protons at the deuterated positions, while  $^2\text{H}$  NMR can be used to confirm the presence of deuterium. The integration of the remaining proton signals relative to a known internal standard can be used to assess chemical purity.
- Methodology:
  - Sample Preparation: A small, accurately weighed sample of **4-n-Butylanisole-2,3,5,6-d<sub>4</sub>** is dissolved in a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) that will not interfere with the signals of interest. A known amount of an internal standard (e.g., tetramethylsilane, TMS) is often added.
  - Data Acquisition: The sample is placed in an NMR spectrometer, and  $^1\text{H}$  NMR and/or  $^{13}\text{C}$  NMR spectra are acquired.
  - Data Analysis: The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the structure of the butylanisole backbone. The absence or significant reduction of signals corresponding to the aromatic protons at positions 2, 3, 5, and 6 confirms successful deuteration. The isotopic enrichment can be estimated by comparing the integration of the residual proton signals in the aromatic region to the integration of a non-deuterated position, such as the butyl chain protons.

## Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

- Principle: GC-MS is a hybrid technique that separates volatile compounds in a mixture (GC) and then provides mass information for each separated component (MS). This is a primary method for determining chemical purity by identifying and quantifying any volatile impurities.
- Methodology:

- **Sample Preparation:** A dilute solution of the **4-n-Butylanisole-2,3,5,6-d4** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- **Gas Chromatography:** A small volume of the sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the sample through a long, thin capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase.
- **Mass Spectrometry:** As each compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (typically by electron ionization), fragmented, and then separated based on their mass-to-charge ratio ( $m/z$ ).
- **Data Analysis:** The resulting chromatogram shows peaks corresponding to each separated compound. The area of each peak is proportional to the amount of that compound present. Chemical purity is calculated by dividing the peak area of **4-n-Butylanisole-2,3,5,6-d4** by the total area of all peaks. The mass spectrum of the main peak is compared to a reference spectrum to confirm its identity.

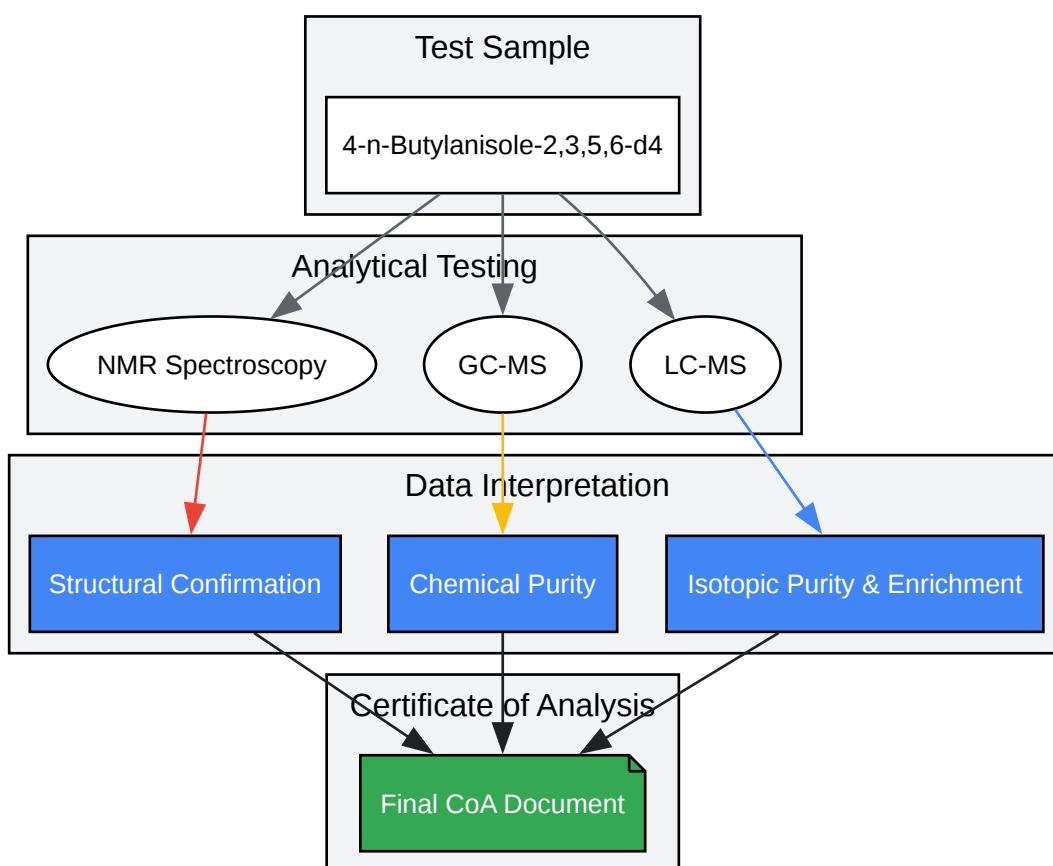
## Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity and Enrichment

- **Principle:** LC-MS, particularly with high-resolution mass spectrometry (HRMS), is a highly sensitive and accurate method for determining isotopic purity.<sup>[7][8]</sup> It separates the deuterated compound from any non-deuterated or partially deuterated species, and the mass spectrometer can resolve the small mass differences between these isotopologues.
- **Methodology:**
  - **Sample Preparation:** The sample is dissolved in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).
  - **Liquid Chromatography:** The sample is injected into the LC system, where it is passed through a column packed with a stationary phase. A liquid mobile phase is pumped through the column to elute the compounds, which are separated based on their affinity for the stationary and mobile phases.

- Mass Spectrometry (Electrospray Ionization - ESI): The eluent from the LC column is introduced into the ESI source of the mass spectrometer. A high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, and the charged analyte molecules are directed into the mass analyzer.
- Data Analysis: The mass spectrometer measures the relative abundance of the different isotopologues (molecules with different numbers of deuterium atoms). Isotopic enrichment is calculated based on the relative intensities of the ion signals corresponding to the fully deuterated compound ( $d_4$ ) and any less-deuterated species ( $d_0$ ,  $d_1$ ,  $d_2$ ,  $d_3$ ).<sup>[7][8]</sup>

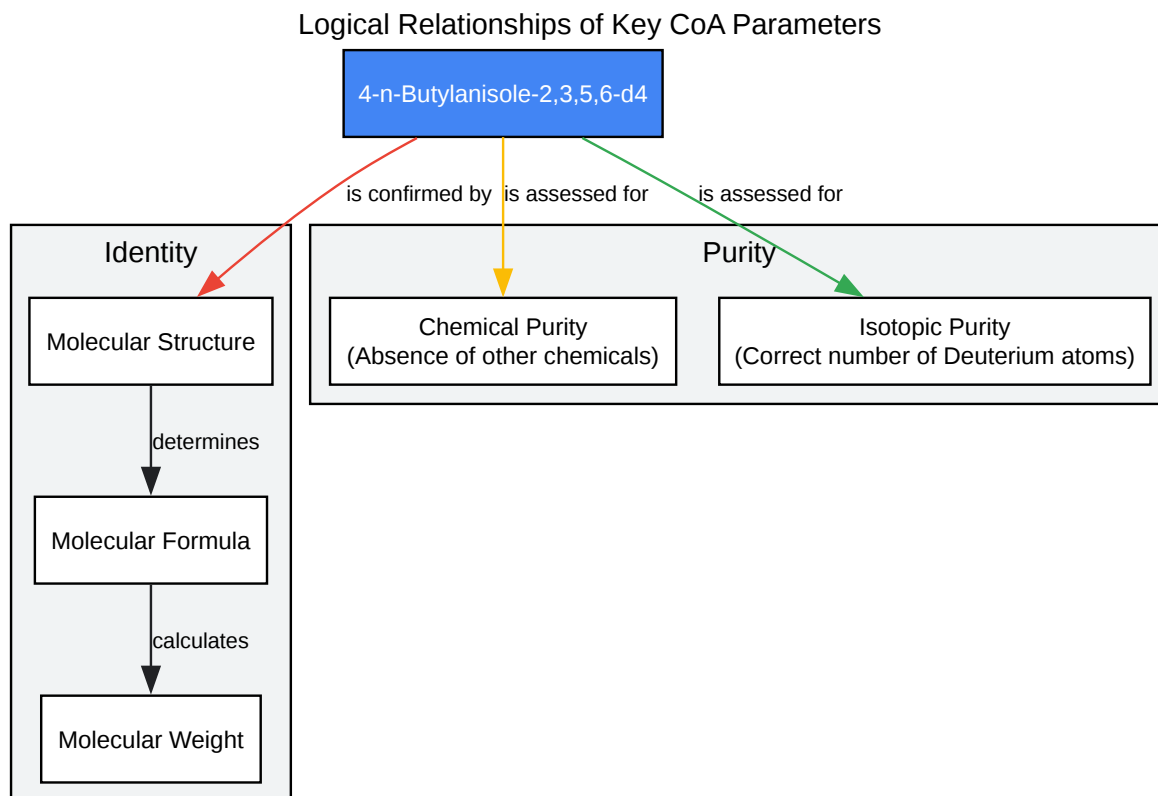
## Mandatory Visualizations

Workflow for Certificate of Analysis Data Generation



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Caption: Workflow for generating the data presented on a Certificate of Analysis.



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Caption: Logical relationships between the compound and its key quality parameters on a CoA.

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